molecular formula C13H16N2O3 B1269936 (R)-1,4-Benzodioxan-2-carboxypiperazine CAS No. 860173-98-4

(R)-1,4-Benzodioxan-2-carboxypiperazine

Cat. No.: B1269936
CAS No.: 860173-98-4
M. Wt: 248.28 g/mol
InChI Key: FLUPDJNTYCSBJZ-GFCCVEGCSA-N
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Description

(R)-1,4-Benzodioxan-2-carboxypiperazine is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUPDJNTYCSBJZ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C(=O)[C@H]2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351047
Record name (R)-1,4-Benzodioxan-2-carboxypiperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860173-98-4
Record name [(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]-1-piperazinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860173-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-1,4-Benzodioxan-2-carboxypiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization and Research Significance of R 1,4 Benzodioxan 2 Carboxypiperazine in Chemical Biology and Medicinal Chemistry

Stereoisomeric Importance within Benzodioxane-Piperazine Scaffold Research

The stereochemistry of the C2 position in the 1,4-benzodioxane (B1196944) ring is a critical determinant of the biological activity of its derivatives. unimi.itmdpi.com The spatial arrangement of the substituent at this chiral center dictates how the molecule interacts with its biological target, often leading to significant differences in potency and efficacy between enantiomers. nih.gov This principle of stereospecificity is well-documented for various classes of drugs where only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

In the context of the benzodioxane-piperazine scaffold, the (R)- and (S)-enantiomers can exhibit distinct pharmacological profiles. For instance, research on related 1,4-dioxane (B91453) derivatives has shown reversed enantioselectivity for α1-adrenergic and 5-HT1A receptor binding sites, underscoring the profound impact of chirality on receptor recognition. nih.gov While much of the documented research has focused on the (S)-enantiomer, particularly as an intermediate in the synthesis of drugs like (S)-Doxazosin, the (R)-enantiomer holds equal importance for the development of stereochemically pure drugs targeting other biological pathways. The demand for enantiomerically pure drugs has driven the development of asymmetric synthesis and chiral separation techniques to isolate specific stereoisomers like (R)-1,4-Benzodioxan-2-carboxypiperazine.

Role as a Chiral Scaffold in the Synthesis of Pharmacologically Active Compounds

This compound serves as a valuable chiral building block in the asymmetric synthesis of more complex molecules. Its pre-defined stereochemistry at the C2 position allows for the stereocontrolled introduction of this important pharmacophore into a target molecule, avoiding the need for challenging chiral separations at later stages of a synthetic sequence.

One notable example of the application of a related chiral benzodioxane derivative is in the synthesis of the antihypertensive drug Doxazosin. Although the marketed version is a racemate, research has demonstrated that the biological activity primarily resides in the (S)-enantiomer. However, synthetic strategies have been developed to produce enantiomerically pure versions, and a route to (R)-doxazosin has been reported involving the coupling of a chiral dibromide with a catechol to form an enantiopure 1,4-benzodioxane intermediate. rsc.org This highlights the utility of such chiral benzodioxane precursors in constructing enantiomerically pure final products.

The reactivity of the piperazine (B1678402) moiety in this compound allows for further functionalization, enabling the attachment of various substituents to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds. This versatility makes it an attractive starting material for the generation of libraries of chiral compounds for high-throughput screening in drug discovery programs.

Historical Development and Contemporary Research Trajectories of Benzodioxane-Piperazine Systems

The exploration of the 1,4-benzodioxane scaffold in medicinal chemistry has a rich history, with early research dating back several decades. researchgate.netunimi.it The discovery of the antihistaminic properties of Piperoxan in the 1930s was an early milestone that established the therapeutic potential of this heterocyclic system. researchgate.net Over the years, the 1,4-benzodioxane nucleus has been incorporated into a wide array of therapeutic agents, including α-adrenergic receptor antagonists used to treat hypertension. researchgate.netunimi.it

The combination of the 1,4-benzodioxane and piperazine moieties has led to the development of numerous compounds with diverse biological activities. Contemporary research continues to explore the potential of this scaffold in various therapeutic areas. Recent studies have focused on the synthesis of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives and their evaluation for a range of biological activities, as detailed in the table below. researchgate.net

Therapeutic Area Research Findings
Antimicrobial Activity Derivatives of 1-(1,4-benzodioxane-2-carbonyl)piperazine have been synthesized and shown to exhibit significant activity against various pathogenic bacterial and fungal strains. researchgate.net
Anti-inflammatory Activity The benzodioxane-piperazine scaffold has been utilized to design and synthesize compounds with potent anti-inflammatory properties.
Anticancer Activity Certain derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology. researchgate.net
Antioxidant Activity Some synthesized compounds have shown moderate antioxidant activity, indicating a potential role in combating oxidative stress-related conditions. researchgate.net

Current research trajectories are focused on the design and synthesis of new analogues with improved potency, selectivity, and pharmacokinetic profiles. Molecular docking studies are often employed to understand the binding interactions of these compounds with their biological targets, guiding the design of more effective therapeutic agents. The ongoing exploration of the benzodioxane-piperazine scaffold, with a growing appreciation for the importance of stereochemistry, ensures that compounds like this compound will remain relevant in the quest for novel and improved medicines.

Advanced Synthetic Methodologies for the Preparation of Chiral 1,4 Benzodioxan 2 Carboxypiperazine and Precursors

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1,4-benzodioxane (B1196944) derivatives, both biocatalytic and classical chemical resolution methods have been explored to isolate the desired stereoisomer from a racemic mixture.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers of a racemic compound. This approach is valued for its high efficiency, mild reaction conditions, and environmental compatibility. The primary precursor for (R)-1,4-Benzodioxan-2-carboxypiperazine, 1,4-benzodioxane-2-carboxylic acid, and its esters are ideal candidates for such resolutions.

While microbial esterases are known to be effective biocatalysts for the kinetic resolution of various chiral esters, specific studies detailing the application of esterases from the Serratia genus for the kinetic resolution of 1,4-benzodioxane-2-carboxylic acid derivatives were not identified in the surveyed literature. The general principle involves the enantioselective hydrolysis of a racemic ester, where the enzyme preferentially converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as unreacted ester. This allows for the separation of the two compounds based on their different chemical properties.

Lipases are a widely used class of enzymes in biocatalysis due to their stability, broad substrate specificity, and high stereoselectivity. Lipase B from Candida antarctica (CALB), often immobilized as Novozym 435, has been successfully employed in the kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid. researchgate.netresearchgate.net

The resolution is typically achieved via a transesterification reaction where the racemic carboxylic acid is reacted with an acyl donor, which also often serves as the reaction medium. researchgate.net CALB demonstrates a strong enantioselectivity towards the S-enantiomer of 1,4-benzodioxan-2-carboxylic acid, preferentially converting it to the corresponding ester (S-2). researchgate.netresearchgate.net This leaves the desired R-enantiomer as the unreacted carboxylic acid. This enzymatic route provides an efficient method for obtaining the enantiomerically pure intermediates required for synthesizing compounds like (S)-Doxazosin. researchgate.net In addition to CALB, lipases from other microbial sources such as Pseudomonas fluorescens have also been shown to be effective in the kinetic resolution of related 2-hydroxymethyl-1,4-benzodioxanes. core.ac.uk

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E-value is crucial for obtaining products with high enantiomeric excess (e.e.). The optimization of reaction parameters is key to maximizing both the yield and the enantiomeric purity of the desired product.

For the CALB-catalyzed resolution of (±)-1,4-benzodioxan-2-carboxylic acid, ethyl acetate (B1210297) has been used effectively as both the acyl donor and the reaction solvent. researchgate.net Studies have shown that the reaction time significantly impacts the conversion and enantiomeric excess. researchgate.net A high enantiomeric ratio (E = 160) has been achieved, yielding the S-ester with an enantiomeric excess greater than 95% at approximately 50% conversion. researchgate.netresearchgate.net This leaves the R-acid, the precursor for this compound, in high enantiomeric purity.

The following table summarizes the optimized conditions and results for the lipase-catalyzed kinetic resolution of racemic 1,4-benzodioxan-2-carboxylic acid.

Enzyme SourceReaction TypeSubstrateAcyl Donor / SolventProduct (S-enantiomer)Enantiomeric Ratio (E)Enantiomeric Excess (e.e.)Reference
Candida antarctica-B (CALB)Transesterification(±)-1,4-Benzodioxan-2-carboxylic acidEthyl acetate(S)-ethyl 1,4-benzodioxan-2-carboxylate160>95% researchgate.netresearchgate.net

Classical chemical resolution via the formation of diastereomeric salts is a well-established and industrially viable method for separating enantiomers. rsc.org This technique relies on the differential physical properties, particularly solubility, of diastereomeric salts formed between a racemic mixture and a chiral resolving agent.

The resolution of a racemic base, such as 1,4-Benzodioxan-2-carboxypiperazine, can be achieved by reacting it with a single enantiomer of a chiral acid. libretexts.org Chiral acids like (+)-tartaric acid (D-tartaric acid) are commonly used for this purpose. libretexts.org The reaction produces a mixture of two diastereomeric salts: (R)-base·(D)-acid and (S)-base·(D)-acid.

These diastereomers are not mirror images and thus have different physical properties, including solubility in a given solvent. rsc.org Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from the solution, allowing for its separation from the more soluble diastereomer. libretexts.org Once the less soluble salt is isolated in a pure form, the chiral acid can be neutralized and removed, liberating the enantiomerically pure base. While this is a standard and powerful technique, specific documented examples of the resolution of racemic 1,4-Benzodioxan-2-carboxypiperazine using D-tartaric acid were not found in the reviewed literature. However, the principle remains a fundamental and applicable strategy for chiral separation. nih.govonyxipca.comnih.gov

Diastereomeric Salt Formation and Crystallization-Based Resolutions of Racemic 1,4-Benzodioxan-2-carboxypiperazine

Preferential Crystallization Techniques for Enantiomeric Enrichment

The resolution of racemic 1,4-benzodioxane-2-carboxylic acid, a critical precursor, can be efficiently achieved through preferential crystallization, specifically using an entrainment procedure. researchgate.net This method serves as a competitive alternative to classical resolution techniques that employ resolving agents like dehydroabietylamine. researchgate.net The principle of preferential crystallization, or entrainment, relies on the ability of a conglomerate system—where enantiomers crystallize as separate entities—to be resolved by seeding a supersaturated solution of the racemate with crystals of the desired enantiomer. researchgate.net

The mechanism behind such enantiomeric enrichment often involves a polymorphic transition during the crystallization process. nih.gov A metastable crystalline phase may form initially, which then transforms into a more stable phase. nih.gov This transition can lead to an enantioselective liberation of the excess enantiomer back into the solution, thereby enriching the mother liquor in one enantiomer while the crystals are enriched in the other. nih.govmdpi.com For the resolution of 1,4-benzodioxane-2-carboxylic acid and its derivatives, this technique has demonstrated high efficiency. researchgate.net

Resolution of 1,4-Benzodioxane-2-carboxylic Acid Methyl Ester by Entrainment
ParameterValueReference
MethodPreferential Crystallization (Entrainment) researchgate.net
Starting Material(±)-Methyl 1,4-benzodioxane-2-carboxylate researchgate.net
Nature of RacemateConglomerate researchgate.netunimi.it
OutcomeEfficient separation of enantiomers researchgate.net

Chemical Transformation Pathways

Amide Bond Formation from 1,4-Benzodioxane-2-carboxylic Acid Derivatives and Piperazine (B1678402)

The synthesis of 1,4-benzodioxan-2-carboxypiperazine involves the formation of an amide bond between a 1,4-benzodioxane-2-carboxylic acid derivative and piperazine. A common method is to first convert the carboxylic acid into a more reactive species, such as an acid chloride. researchgate.net For example, 1,4-benzodioxan-2-carboxylic acid can be reacted with thionyl chloride to produce 1,4-benzodioxan-2-carbonyl chloride. researchgate.net This activated intermediate is then reacted with piperazine in a solvent like N,N-dimethylformamide (DMF), often in the presence of a base such as potassium carbonate, to yield the desired 1-(1,4-benzodioxane-2-carbonyl)piperazine. researchgate.net

Alternatively, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid. nih.gov Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid, allowing for its efficient reaction with piperazine. nih.govrsc.org This approach avoids the need to isolate the often sensitive acid chloride intermediate.

Synthesis of 1-(1,4-benzodioxane-2-carbonyl)piperazine
StepReactantsReagents/ConditionsProductYieldReference
1. Activation1,4-Benzodioxan-2-carboxylic acidThionyl chloride1,4-Benzodioxan-2-carbonyl chloride78% researchgate.net
2. Amidation1,4-Benzodioxan-2-carbonyl chloride, PiperazineK₂CO₃, N,N-dimethylformamide1-(1,4-benzodioxane-2-carbonyl)piperazine- researchgate.net

Convergent Synthetic Approaches for Benzodioxane-Piperazine Systems

The synthesis of the chiral (R)-1,4-benzodioxane-2-carboxylic acid can be achieved through the resolution of the corresponding racemate. researchgate.net Separately, the piperazine ring can be functionalized if required. The final step is the amide bond formation between the activated chiral carboxylic acid (or its derivative) and the piperazine component, as described in section 2.2.1. researchgate.netnih.gov This strategy allows for flexibility in modifying both the benzodioxane and piperazine parts of the molecule independently before the final coupling, which is advantageous for creating libraries of related compounds. nih.govscirp.org

Structure Activity Relationship Sar and Ligand Design Studies of 1,4 Benzodioxan 2 Carboxypiperazine Derivatives

Design Principles for Derivatives Bearing the Benzodioxane-Piperazine Core

The design of derivatives based on the 1,4-benzodioxane-piperazine scaffold is a strategic process involving the modification of the core structure to enhance interactions with biological targets. Research has focused on altering the piperazine (B1678402) moiety, as it provides a readily accessible point for chemical modification to modulate potency and selectivity.

The piperazine ring is a key component for structural modifications, and its N-4 position is a primary site for introducing a wide range of substituents to probe the binding pocket of target receptors. A common synthetic strategy involves the nucleophilic substitution reaction of 1-(1,4-benzodioxane-2-carbonyl)piperazine with various sulfonyl and acid chlorides. researchgate.net This approach allows for the systematic exploration of how different electronic and steric properties of the substituents affect biological activity.

A prominent strategy in the design of benzodioxane-piperazine derivatives is the attachment of various aromatic and heterocyclic rings to the distal nitrogen of the piperazine moiety. This has been shown to be a successful approach for developing ligands with high affinity for G protein-coupled receptors, including adrenoceptors and serotonin (B10506) receptors. mdpi.com The introduction of these ring systems can significantly influence the compound's affinity and selectivity for different receptor subtypes. nih.gov

In one series of studies, derivatives were synthesized by coupling the 1-(1,4-benzodioxane-2-carbonyl)piperazine core with substituted benzoyl chlorides and benzenesulfonyl chlorides. researchgate.net This resulted in novel compounds bearing moieties such as a (3-methoxy)benzoyl group or a (2-trifluoromethyl)benzenesulfonyl group. researchgate.net These additions create larger molecules that can form additional interactions, such as van der Waals forces or pi-stacking, with the target receptor. Research on related arylpiperazine derivatives has shown that the nature of the terminal fragment has a pronounced impact on receptor affinity. mdpi.com For example, replacing a phenoxyethyl moiety with an N-alkyl piperazine that bears a cyclic substituent (like a phenyl, pyridine, or pyridazinone ring) has been used to probe the structural requirements for α1-adrenoceptor antagonism. documentsdelivered.com

The table below summarizes examples of moieties integrated onto the piperazine nitrogen and the resulting biological activities investigated.

Derivative ClassIntegrated Moiety ExampleInvestigated Biological ActivityKey Finding
Sulfonyl Derivatives4-(2-trifluoromethyl)-benzenesulfonylAntimicrobialShowed significant activity against tested bacterial and fungal strains. researchgate.net
Benzoyl Derivatives4-(3-methoxy)-benzoylAntioxidantExhibited moderate antioxidant activity in a DPPH assay. researchgate.net
ArylpiperazinesSubstituted PhenylAnti-inflammatory (COX-2)A derivative with a substituted phenylpiperazine moiety was identified as a new and selective ligand for COX-2. nih.gov

Pharmacological Profiling Methodologies

To characterize the biological effects of newly synthesized 1,4-benzodioxan-2-carboxypiperazine derivatives, a range of pharmacological profiling methods are employed. These techniques are essential for determining the affinity of the compounds for their molecular targets and for evaluating their functional effects in various biological systems.

Radioligand receptor binding assays are a fundamental tool for determining the affinity of a compound for specific receptor subtypes. nih.gov These assays measure the ability of a test compound to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor. For the characterization of benzodioxane derivatives at adrenoceptors, membranes isolated from tissues or cells expressing these receptors are used. nih.gov

The affinity for α1- and α2-adrenoceptors is typically determined using [³H]-prazosin and [³H]-clonidine, respectively, as the specific radioligands. nih.gov Prazosin is a well-established selective antagonist for α1-adrenoceptors, while clonidine (B47849) is an agonist that binds to α2-adrenoceptors. nih.govguidetopharmacology.org In these competitive binding experiments, the receptor preparation is incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor.

Studies on a series of benzodioxane derivatives have demonstrated that structural variations can lead to significant differences in affinity for α1-adrenoceptors, while the affinity for α2-adrenoceptors may vary only slightly. nih.gov This highlights the utility of these assays in identifying compounds with high selectivity for specific adrenoceptor subtypes. nih.gov

Beyond receptor binding, the pharmacological profile of novel derivatives is further elucidated through a variety of in vitro functional and activity assays. These tests are designed to explore a broader range of potential therapeutic applications. For derivatives of the 1,4-benzodioxane-piperazine scaffold, activities beyond adrenoceptor modulation have been investigated.

These evaluations have included:

Antimicrobial Activity : Some derivatives have been screened for their ability to inhibit the growth of pathogenic bacterial and fungal strains. researchgate.net For example, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated significant antimicrobial effects. researchgate.net

Antioxidant Activity : The capacity of compounds to scavenge free radicals can be assessed using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. researchgate.net This revealed moderate antioxidant properties for certain benzoyl-substituted derivatives. researchgate.net

Anti-inflammatory Activity : The potential to act as anti-inflammatory agents has been explored by testing for inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov

Cytotoxic Activity : To assess potential anticancer applications, the cytotoxic effects of novel compounds have been determined in cancer cell lines, such as the PC-3 prostate cancer cell line. nih.govresearchgate.net

The table below provides an overview of the diverse biological activities evaluated for novel derivatives.

Biological ActivityAssay/ModelCompound SeriesExample Finding
Antibacterial/AntifungalBroth microdilution methodSulfonyl derivativesCompound 6b showed significant activity against pathogenic strains. researchgate.net
AntioxidantDPPH assayBenzoyl derivativesCompound 7a displayed moderate antioxidant activity. researchgate.net
Anti-inflammatoryCOX-2 inhibition assaysPhenylpiperazine derivativesCompound 3k was identified as a selective COX-2 inhibitor. nih.gov
CytotoxicityPC-3 prostate cancer cells1,4-dioxane (B91453) derivativesCompound 13 was identified as a potential anticancer agent. nih.govresearchgate.net

Derivation and Validation of Pharmacophore Models for Receptor Interaction

Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. unina.it A pharmacophore model represents the highest common denominator of molecular features responsible for the binding of a set of ligands to a macromolecular target. unina.it The development of such models for α-adrenoceptor antagonists has been crucial for understanding SAR and designing new, more potent, and selective ligands. documentsdelivered.com

The process of developing a pharmacophore model involves several key steps:

Selection of Ligands : A training set of active compounds with known binding affinities for the same target site is chosen. unina.it

Conformational Analysis : The possible 3D conformations of all selected ligands are generated. unina.it

Feature Assignment : Key chemical features (pharmacophoric elements) such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified for each molecule. unina.itnih.gov

Molecular Superimposition : The conformations of the ligands are superimposed in 3D space to find a common arrangement of the identified pharmacophoric features. unina.it This common arrangement constitutes the pharmacophore hypothesis.

For α1-adrenoceptor antagonists based on the benzodioxane scaffold, pharmacophore models have been successfully developed and validated. documentsdelivered.com These models help to rationalize the observed SAR by identifying the structural moieties that are critical for biological activity. Once a model is created, it can be used to predict the activity of new, untested compounds. A crucial step is the validation of the model's predictive power. This is often achieved by using the model to screen a database of compounds and then synthesizing and testing the high-scoring "hits" to see if they are indeed active. documentsdelivered.com Furthermore, newly synthesized series of compounds, such as 1,4-benzodioxan-arylpiperazine derivatives, can be used to test the statistical significance and robustness of an existing pharmacophore model. documentsdelivered.com The accuracy of the model in predicting the activity of these new compounds serves to further validate its utility in the design of novel antagonists. documentsdelivered.com

Identification of Key Structural Features for Alpha-1 Adrenoceptor Antagonism

The antagonistic activity of 1,4-benzodioxan-2-carboxypiperazine derivatives at alpha-1 adrenoceptors is intricately linked to several key structural features. The core scaffold, consisting of the 1,4-benzodioxan ring, a carboxamide linker, and a piperazine moiety, provides the essential framework for interaction with the receptor.

The 1,4-benzodioxan moiety is a crucial element for high-affinity binding. Modifications to this ring system can significantly impact antagonist potency. For instance, the nature and position of substituents on the aromatic portion of the benzodioxan ring can influence receptor affinity and selectivity.

The piperazine ring serves as a versatile component that can be substituted at the N4 position. The nature of the substituent at this position plays a pivotal role in determining the pharmacological profile of the compound. Structure-activity relationship studies have demonstrated that introducing various aryloxyalkyl groups at the N4-position of the piperazine ring can modulate the alpha-1 adrenoceptor blocking activity.

A study involving the synthesis and biological evaluation of a series of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazines revealed that the length of the alkyl chain and the nature of the substituent on the aryl group are critical for antagonist potency. cpu.edu.cn The antagonist activity, expressed as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist, was determined for a series of these compounds.

CompoundStructurepA2 Value
7aR = H, n = 26.58
7bR = 2-CH3, n = 26.87
7cR = 4-F, n = 26.65
7dR = H, n = 36.95
7eR = 2-CH3, n = 37.12
7fR = 4-F, n = 36.78

The data indicates that a three-carbon alkyl chain (n=3) between the piperazine nitrogen and the aryloxy group generally leads to higher antagonist activity compared to a two-carbon chain (n=2). Furthermore, the presence of a methyl group at the 2-position of the terminal phenyl ring (as in compound 7e) resulted in the highest pA2 value, suggesting a favorable interaction within the receptor's binding pocket. cpu.edu.cn

Stereochemistry at the C2 position of the 1,4-benzodioxan ring is another critical factor. While the specific (R)-enantiomer is the subject of this article, it is important to note that the stereochemical configuration profoundly influences the affinity for alpha-1 adrenoceptors. nih.gov

Computational Approaches in SAR Elucidation and Predictive Power Assessment

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of 1,4-benzodioxan-2-carboxypiperazine derivatives and for predicting the activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking have provided valuable insights into the ligand-receptor interactions at a molecular level.

3D-QSAR studies , particularly Comparative Molecular Field Analysis (CoMFA), have been employed to build predictive models for the alpha-1 adrenoceptor antagonist activity of this class of compounds. In a study of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazine analogues, a CoMFA model was constructed that yielded statistically significant results, with a high cross-validated correlation coefficient (q²) of 0.753 and a non-cross-validated correlation coefficient (r²) of 0.986. cpu.edu.cn Such models are instrumental in designing new derivatives with potentially enhanced activity.

Molecular docking simulations offer a method to visualize the binding modes of these antagonists within the alpha-1 adrenoceptor's binding site. These studies can help identify key amino acid residues that interact with the ligand and explain the observed SAR trends. For instance, docking studies on related arylpiperazine ligands have highlighted the importance of interactions with specific residues such as Asp176, Val177, and Phe365 in the α1A-adrenoceptor. researchgate.net While specific docking studies for (R)-1,4-Benzodioxan-2-carboxypiperazine were not found, the general principles derived from related compounds are applicable. These computational models suggest that the protonated nitrogen of the piperazine ring can form a salt bridge with an aspartate residue, while the aromatic portions of the molecule engage in hydrophobic and aromatic interactions within the binding pocket. researchgate.net

The combination of SAR data from synthesized compounds and the insights gained from computational modeling provides a powerful strategy for the rational design of novel and more potent alpha-1 adrenoceptor antagonists based on the 1,4-benzodioxan-2-carboxypiperazine scaffold.

Investigation of Specific Biological Activities and Pharmacological Implications of 1,4 Benzodioxan 2 Carboxypiperazine Derivatives

Adrenoceptor Antagonistic Activity

Derivatives of 1,4-benzodioxan have been a subject of interest for their interaction with adrenoceptors, which are key regulators in the sympathetic nervous system. cvpharmacology.com

Selective α1-Adrenoceptor Antagonism of Related Analogues

Research into 1,4-benzodioxan-related compounds has revealed their potential as selective antagonists for α1-adrenoceptors. documentsdelivered.com These receptors are primarily located on vascular smooth muscle and are involved in vasoconstriction. cvpharmacology.com The blockade of α1-adrenoceptors by antagonist drugs leads to vasodilation. cvpharmacology.com While many 1,4-benzodioxan derivatives show a general selectivity for α1-adrenoceptors over α2-adrenoceptors, specific structural modifications can fine-tune this selectivity. nih.gov For instance, certain analogues have been synthesized and evaluated for their binding profiles at α1- and α2-adrenoceptors, demonstrating the feasibility of achieving selectivity. documentsdelivered.com

Structure-Specific Interactions with Adrenoceptor Subtypes

The α1-adrenoceptor family is further divided into subtypes, namely α1A, α1B, and α1D. The interaction of 1,4-benzodioxan derivatives with these subtypes is highly dependent on their specific chemical structures. Structure-activity relationship studies have been conducted to understand how modifications to the 1,4-benzodioxan ring system and its substituents influence binding affinity and selectivity for these subtypes. nih.gov For example, modifications to the aromatic and imidazoline (B1206853) rings of 2-(1,4-benzodioxan-2-yl)-2-imidazoline hydrochloride, a potent and selective α2-adrenoceptor antagonist, have been examined to understand their impact on adrenoceptor activity. nih.gov

Antimicrobial Research

A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antimicrobial activity against a range of pathogenic bacterial and fungal strains. researchgate.net The core structure for these derivatives is 1-(1,4-benzodioxane-2-carbonyl)piperazine, which was reacted with various sulfonyl and acid chlorides to produce the tested compounds. researchgate.net

Evaluation Against Pathogenic Bacterial Strains

The antibacterial activity of these derivatives was assessed against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) using the agar (B569324) well diffusion method. researchgate.neteurjchem.com The minimum inhibitory concentration (MIC) was determined for the most active compounds. eurjchem.com

Among the synthesized compounds, 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (compound 6b ) demonstrated significant antibacterial activity. researchgate.net The presence of an electron-withdrawing trifluoromethyl group on the benzene (B151609) ring was found to enhance the antibacterial efficacy. eurjchem.com

Table 1: Antibacterial Activity of 1-(1,4-benzodioxane-2-carbonyl)piperazine Derivatives (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosa
6a 15141211
6b 20181615
6c 16151312
6d 14131110
6e 12111009
6f 18161413
6g 11100908
6h 13121009
7a 16151312
7b 14131110
7c 12111009
7d 18161413
7e 15141211
Streptomycin 22201816

Data sourced from Mallesha L, et al. (2011). eurjchem.com

Assessment Against Fungal Strains

The same series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were also screened for their antifungal activity against Aspergillus niger and Fusarium oxysporum. researchgate.neteurjchem.com The poisoned food technique was employed to evaluate the percentage of mycelial growth inhibition. researchgate.net

Consistent with its antibacterial performance, compound 6b also exhibited the most significant antifungal activity. researchgate.net The increased lipophilicity due to the trifluoromethyl group is suggested to facilitate the penetration of the compound through the fungal cell membrane. eurjchem.com

Table 2: Antifungal Activity of 1-(1,4-benzodioxane-2-carbonyl)piperazine Derivatives (% Inhibition)

CompoundAspergillus nigerFusarium oxysporum
6a 6258
6b 7875
6c 6561
6d 5855
6e 5248
6f 7066
6g 4541
6h 5551
7a 6460
7b 5956
7c 5349
7d 7268
7e 6157
Nystatin 8582

Data sourced from Mallesha L, et al. (2011). eurjchem.com

Antioxidant Activity Studies

The antioxidant potential of the synthesized 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This method assesses the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical. eurjchem.com

Among the tested compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine (compound 7a ) displayed moderate antioxidant activity. researchgate.net The presence of the methoxy (B1213986) group, an electron-donating group, on the benzoyl ring is believed to contribute to the radical scavenging capacity of this derivative. eurjchem.com

Table 3: Antioxidant Activity of 1-(1,4-benzodioxane-2-carbonyl)piperazine Derivatives (IC50 in µg/mL)

CompoundDPPH Radical Scavenging Activity (IC50)
6a 85.2
6b 78.6
6c 82.4
6d 88.1
6e 92.5
6f 75.3
6g 95.8
6h 89.7
7a 65.4
7b 72.8
7c 80.1
7d 70.2
7e 76.9
Ascorbic Acid 45.6

Data sourced from Mallesha L, et al. (2011). eurjchem.com

In Vitro Antioxidant Assays (e.g., 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method)

The evaluation of the antioxidant potential of 1,4-Benzodioxan-2-carboxypiperazine derivatives has been a subject of scientific investigation, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly employed method. This assay provides a quantitative measure of the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the test compound required to scavenge 50% of the DPPH radicals. A lower IC50 value is indicative of a higher antioxidant potency.

In a notable study, a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and subsequently screened for their in vitro antioxidant activity using the DPPH assay. researchgate.net The synthesized compounds included derivatives with various sulfonyl and acid chlorides attached to the piperazine (B1678402) nitrogen.

Detailed research findings from this study revealed that among the synthesized compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine exhibited the most significant antioxidant activity. researchgate.net This particular derivative demonstrated a moderate capacity to scavenge DPPH free radicals. The investigation determined its IC50 value to be 74.28 ± 0.16 µg/mL. For the purpose of comparison, the standard antioxidant agent, ascorbic acid, was concurrently tested and showed an IC50 value of 44.18 ± 0.12 µg/mL. researchgate.net The other derivatives that were synthesized as part of this series were reported to possess lower antioxidant activity in comparison. researchgate.net

The structure of the substituent on the piperazine ring appears to play a crucial role in the antioxidant capacity of these derivatives. The presence of the methoxybenzoyl group in the most active compound suggests that this moiety may contribute to the radical scavenging ability of the molecule. Further comprehensive studies involving a wider range of derivatives are necessary to establish a definitive structure-activity relationship for the antioxidant properties of this class of compounds.

The table below summarizes the reported DPPH radical scavenging activity for the most active 1,4-Benzodioxan-2-carboxypiperazine derivative from the aforementioned study, alongside the standard antioxidant, ascorbic acid.

CompoundIC50 (µg/mL)
4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine74.28 ± 0.16
Ascorbic Acid (Standard)44.18 ± 0.12

Analytical and Spectroscopic Characterization Techniques in Research of the Compound and Its Derivatives

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are indispensable for the separation of compounds from reaction mixtures and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for analyzing non-volatile compounds like (R)-1,4-Benzodioxan-2-carboxypiperazine.

Given the chiral nature of this compound, chiral chromatography is essential for resolving its enantiomers and determining enantiomeric purity. A notable method developed for the racemic analogue, 1-(1,4-benzodioxane-2-formyl)piperazine, involves an indirect resolution via precolumn derivatization. nih.govresearchgate.net In this approach, the enantiomers are reacted with a chiral derivatizing agent, 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate (GITC), to form diastereomers. These diastereomeric derivatives can then be separated on a standard achiral stationary phase. nih.gov

The resulting diastereomers are effectively separated using a reversed-phase ODS (Octadecylsilane) column. nih.govresearchgate.net The separation is optimized by careful selection of the mobile phase composition and flow rate. A typical mobile phase consists of a mixture of an organic solvent, such as methanol, and an aqueous buffer, like potassium dihydrogen phosphate. nih.gov This methodology provides a reliable and accurate means for quality control and assessing the optical purity of the final compound. nih.govresearchgate.net

Table 1: Example HPLC Conditions for Chiral Separation of a Benzodioxane Piperazine (B1678402) Analog

Parameter Condition
Technique Reversed-Phase HPLC
Derivatization Precolumn with GITC
Stationary Phase ODS (C18) Column
Mobile Phase Methanol / 0.02M Potassium Dihydrogen Phosphate (50:50)

| Detection | UV at 250 nm |

Advanced Spectroscopic Methods for Structural Elucidation of Novel Compounds

Once a compound has been purified, a suite of spectroscopic methods is employed for its structural elucidation. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed picture of the compound's architecture. For 1,4-benzodioxane (B1196944) derivatives, methods such as NMR, MS, FT-IR, and UV-Vis spectroscopy are routinely used in concert to confirm the synthesized structure. scirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

For 1,4-benzodioxane derivatives, the ¹H NMR spectrum reveals characteristic signals that confirm the presence of the core structure. The protons of the two methylene (B1212753) groups within the 1,4-benzodioxane ring typically appear as multiplets between δ 4.25 and 4.30 ppm. scirp.orgscirp.org The aromatic protons of the benzene (B151609) ring also give rise to signals in their characteristic region (typically δ 6.8-7.1 ppm), and the protons on the piperazine ring produce signals that can be used to confirm its substitution pattern.

Table 2: Typical ¹H NMR Chemical Shifts for 1,4-Benzodioxane Derivatives

Protons Chemical Shift (δ, ppm) Multiplicity
Aromatic (Benzene Ring) ~ 6.8 - 7.1 Multiplet
Methylene (-OCH₂CH₂O-) ~ 4.25 - 4.30 Multiplet

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio of ions, thereby providing the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components of a mixture. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can determine the molecular formula of a compound with high accuracy by providing its exact mass. scirp.orgscirp.org

For this compound (C₁₃H₁₆N₂O₃), the expected monoisotopic mass is approximately 248.1161 g/mol . HRMS would be used to confirm this exact mass, providing strong evidence for the compound's elemental composition. scirp.orgnih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.

In the FT-IR spectrum of this compound, several characteristic absorption bands are expected. The most prominent would be the strong stretching vibration of the amide carbonyl group (C=O), which for related derivatives appears in the range of 1626–1676 cm⁻¹. scirp.orgscirp.org Other key signals include the N-H stretching of the secondary amine in the piperazine ring (if present and not derivatized), C-H stretching of the aromatic and aliphatic portions, C-N stretching of the piperazine ring, and the characteristic asymmetric and symmetric C-O-C stretching of the dioxane ether linkages. niscpr.res.in

Table 3: Characteristic FT-IR Absorption Frequencies

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Piperazine) ~ 3100 - 3300 Medium
C-H Stretch (Aromatic) ~ 3000 - 3100 Medium
C-H Stretch (Aliphatic) ~ 2850 - 3000 Medium
C=O Stretch (Amide) ~ 1626 - 1676 Strong
C-O-C Stretch (Ether) ~ 1050 - 1250 Strong

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. uobabylon.edu.iq For compounds containing aromatic rings, like the benzodioxane moiety, this technique provides information about the conjugated π-electron system. The benzodioxane ring system gives rise to characteristic absorption bands in the UV region. In the context of HPLC analysis, a UV detector is commonly used for quantification, with the detection wavelength set to an absorption maximum of the analyte, such as 250 nm for a related benzodioxane piperazine derivative. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique that determines the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of a substance. For a newly synthesized compound, the experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's composition and purity. unimi.it

For this compound, with the molecular formula C₁₃H₁₆N₂O₃, the theoretical elemental composition can be calculated as a benchmark for experimental verification.

Table 4: Theoretical Elemental Composition of C₁₃H₁₆N₂O₃

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.011 156.143 62.89%
Hydrogen H 1.008 16.128 6.50%
Nitrogen N 14.007 28.014 11.28%
Oxygen O 15.999 47.997 19.33%

| Total | | | 248.282 | 100.00% |

Chiral Analytical Techniques for Enantiomeric Purity Determination (e.g., e.e. measurements)

The determination of enantiomeric purity is a critical aspect of the research and development of chiral compounds like this compound, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. researchgate.netnih.gov Chiral analytical techniques are therefore essential for quality control and to ensure the stereochemical integrity of the final product. mdpi.com High-performance liquid chromatography (HPLC) is one of the most prevalent and effective methods for separating enantiomers and quantifying their relative amounts, often expressed as enantiomeric excess (e.e.). researchgate.netnih.gov

Research into the chiral separation of closely related analogs, such as 1-(1,4-benzodioxane-2-formyl)piperazine (BFP), provides significant insights into methodologies applicable to this compound. A notable approach involves an indirect resolution method using precolumn derivatization with a chiral reagent. nih.govdocumentsdelivered.com

In a detailed study, the enantiomers of 1-(1,4-benzodioxane-2-formyl)piperazine were successfully separated by derivatizing the racemic mixture with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.govdocumentsdelivered.com This reaction converts the enantiomers into diastereoisomers, which possess different physicochemical properties and can be separated on a standard achiral stationary phase. nih.gov The resulting diastereomers were effectively resolved using a reversed-phase ODS (octadecylsilyl) column. researchgate.net

Optimal separation was achieved under specific chromatographic conditions, which allowed for a simple and accurate method for determining the optical purity and controlling the enantiomeric quality of the compound. researchgate.netnih.gov The separation of the two diastereomeric derivatives was nearly at baseline, indicating excellent resolution. researchgate.net Ultraviolet (UV) detection was employed for the quantification of the separated diastereomers. nih.gov

The table below summarizes the optimized conditions for the chiral HPLC analysis of the derivatized 1-(1,4-benzodioxane-2-formyl)piperazine, which serves as a model for the analysis of this compound and its derivatives.

ParameterCondition
Analytical TechniqueHigh-Performance Liquid Chromatography (HPLC)
Separation MethodIndirect resolution via precolumn derivatization
Chiral Derivatizing Agent2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC)
Stationary Phase (Column)Reversed-phase ODS (Octadecylsilyl)
Mobile PhaseMethanol-Potassium Dihydrogen Phosphate (0.02 mol/L)
Mobile Phase Ratio50:50 (v/v)
Detection MethodUV Spectrophotometry
Detection Wavelength250 nm

This established methodology demonstrates a robust and reliable approach for the quality control and enantiomeric purity assessment of benzodioxane carboxypiperazine derivatives. nih.gov The principles of this indirect chiral HPLC method are broadly applicable and can be adapted for the specific analysis of this compound to ensure its enantiomeric excess meets required specifications.

Application of R 1,4 Benzodioxan 2 Carboxypiperazine As a Chiral Intermediate in Target Oriented Organic Synthesis

Role in the Asymmetric Synthesis of Doxazosin and its Enantiomers

(S)-1,4-Benzodioxan-2-carboxypiperazine serves as a key chiral intermediate in the synthesis of the (S)-enantiomer of Doxazosin, which is known to be the more pharmacologically active form. researchgate.net The synthesis of this crucial intermediate has been achieved through several methods, including enzymatic and chemical resolutions, to ensure high enantiomeric purity.

One prominent approach involves the enzymatic resolution of a racemic ester, ethyl 1,4-benzodioxan-2-carboxylate. researchgate.net This biotransformation utilizes an esterase from Serratia species, which selectively hydrolyzes the (S)-ester, allowing for the separation of the desired (S)-acid. The resulting (S)-1,4-benzodioxan-2-carboxylic acid is then converted to (S)-1,4-Benzodioxan-2-carboxypiperazine. researchgate.net Another method is the direct resolution of the racemic 1,4-benzodioxan-2-carboxypiperazine using a chiral resolving agent like d-tartaric acid. researchgate.net

An efficient process was developed to convert the highly pure (S)-intermediate into (S)-doxazosin mesylate, achieving a high yield and excellent enantiomeric excess. researchgate.net A patent for synthesizing Doxazosin mesylate outlines a multi-step process that can be adapted for the chiral synthesis, starting from pyrocatechol (B87986) and 2,3-dibromopropionic acid methyl ester to form 1,4-benzodioxan-2-methyl-formiate. google.com This is followed by an amination reaction with piperazine (B1678402) to yield 1-(1,4-benzodioxan-2-carbonyl)piperazine, the racemic precursor to the chiral intermediate. google.com The final step involves the condensation of this intermediate with 6,7-dimethoxy-2-chloro-4-aminoquinazoline. google.com

The table below summarizes key data from a study on the enzymatic resolution process for obtaining the (S)-enantiomer.

ParameterResult
Enzyme SourceEsterase (Serratia)
Substrate(±)-Ethyl 1,4-benzodioxan-2-carboxylate
Resolution MethodKinetic Enzymatic Hydrolysis
Enantiomeric Ratio (E)160
Chemical Yield of (S)-acid~50%
Enantiomeric Excess (e.e.) of (S)-acid>95%
Overall Yield of (S)-Doxazosin Mesylate80%
Final e.e. of (S)-Doxazosin Mesylate99.9%

This interactive table summarizes the efficiency of the enzymatic resolution process for synthesizing the key chiral intermediate for (S)-Doxazosin. researchgate.net

Utility in the Preparation of Other Alpha-Adrenergic Receptor Antagonists (e.g., Prosympal, Piperoxan, Dibozane)

The enantiomers of 1,4-benzodioxan-2-carboxylic acid, the precursor to (R)-1,4-Benzodioxan-2-carboxypiperazine, are valuable intermediates for a range of alpha-adrenergic receptor antagonists. researchgate.net The benzodioxane moiety is a core structural component in several clinically significant drugs that target these receptors. arabjchem.org

Piperoxan: This compound is recognized as a diagnostic tool for identifying adrenaline-producing tumors and contains the benzodioxane core structure. arabjchem.org

Prosympal and Dibozane: These therapeutic agents also utilize the 1,4-benzodioxan scaffold, for which (R)- or (S)-1,4-benzodioxan-2-carboxylic acid serves as a key synthetic precursor. researchgate.net

The rational design of selective α-adrenoreceptor antagonists often incorporates the 1,4-benzodioxan ring system. nih.govnih.gov Research into the synthesis of various 1,4-benzodioxans has led to the development of potent and selective antagonists for α2-adrenoreceptors, which have potential applications as antidepressants. nih.govdocumentsdelivered.com The stereochemistry at the C-2 position of the benzodioxane ring is critical for achieving the desired selectivity and potency at different adrenergic receptor subtypes.

Broader Applications in Drug Discovery and Development Programs Leveraging Benzodioxane Scaffolds

The 1,4-benzodioxane (B1196944) structure is considered an "evergreen, versatile scaffold" in medicinal chemistry, employed in the design of molecules with a wide array of biological activities beyond alpha-adrenergic antagonism. nih.govunimi.it Its rigid conformation and ability to be substituted at various positions make it an attractive template for drug discovery. nih.gov

Key Therapeutic Areas:

Receptor Agonists and Antagonists: The scaffold has been used to develop agonists and antagonists for neuronal nicotinic and various serotoninergic receptor subtypes. nih.gov

Anticancer Agents: The benzodioxane nucleus is found in a series of molecules developed as potential anticancer agents, targeting pathways that differentiate between tumor and normal cells. unimi.itresearchgate.net

Antibacterial and Anti-inflammatory Agents: Numerous compounds incorporating the benzodioxane framework have demonstrated antibacterial, antioxidant, and anti-inflammatory properties. arabjchem.orgresearchgate.netnih.gov For instance, certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as selective COX-2 inhibitors. nih.gov

Other Biological Targets: Benzodioxane-containing compounds have been investigated as nonsteroidal glucocorticoid receptor modulators and inhibitors of enzymes like E. coli FabH. unimi.it

The development of synthetic methodologies to produce enantiomerically pure 1,4-benzodioxane derivatives, such as this compound, is crucial for exploring the full potential of this scaffold in medicinal chemistry. researchgate.net These chiral building blocks allow for the systematic investigation of structure-activity relationships (SAR) and the optimization of lead compounds for various biological targets. nih.govunimi.it

Q & A

What synthetic routes are optimized for enantioselective synthesis of (R)-1,4-benzodioxan-2-carboxypiperazine, and how do reaction conditions influence yield and stereochemical purity?

The synthesis of this compound often involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution using lipases or esterases has been employed to achieve high enantiomeric excess (e.e.) in related piperazine derivatives . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates but may reduce stereoselectivity.
  • Catalyst loading : Enzymatic methods (e.g., CAL-B lipase) require precise optimization to balance cost and efficiency.
  • Temperature : Lower temperatures (e.g., 4–25°C) improve enzyme stability and selectivity.
    Data from similar compounds show yields ranging from 60–85% with e.e. >95% under optimized conditions .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for intermediates during the synthesis of this compound?

Contradictions often arise from conformational flexibility or impurities. Best practices include:

  • Multi-technique validation : Combine 1^1H NMR, 13^{13}C NMR, and IR to cross-verify functional groups (e.g., carbonyl peaks at ~1700 cm1^{-1} for carboxypiperazine) .
  • X-ray crystallography : For ambiguous cases, crystallographic data can confirm stereochemistry and bond connectivity .
  • HPLC-MS : Detect trace impurities (e.g., diastereomers or unreacted starting materials) that may skew spectral interpretations .

What advanced methodologies are available to assess the biological activity of this compound derivatives in receptor-binding studies?

Piperazine derivatives are often evaluated for CNS activity. Key approaches include:

  • Radioligand binding assays : Use 3^3H-labeled analogs to quantify affinity for serotonin (5-HT1A_{1A}) or dopamine receptors .
  • Molecular docking : Simulate interactions with receptor active sites (e.g., homology models of GPCRs) to predict binding modes .
  • In vitro functional assays : Measure cAMP inhibition or calcium flux in transfected cell lines to assess agonism/antagonism .

How can researchers optimize the stability of this compound under physiological conditions for in vivo studies?

Stability challenges include hydrolysis of the carboxypiperazine moiety. Strategies involve:

  • Prodrug design : Introduce ester or amide prodrugs to protect the carboxyl group, with enzymatic cleavage in target tissues .
  • pH adjustment : Buffered formulations (pH 6–7) minimize degradation in aqueous solutions .
  • Lyophilization : Improve long-term storage stability by removing water, as demonstrated for related benzodiazepine analogs .

What analytical techniques are most effective for quantifying enantiomeric purity of this compound in complex matrices?

Chiral separation requires specialized methods:

  • Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane:isopropanol (90:10) mobile phases; retention times and resolution factors (Rs_s >1.5) are critical .
  • Circular dichroism (CD) : Correlate CD spectra (e.g., Cotton effects at 220–250 nm) with e.e. values .
  • Capillary electrophoresis (CE) : Achieve rapid separations with cyclodextrin-based chiral selectors .

How do structural modifications to the benzodioxan ring affect the pharmacokinetic properties of this compound?

Modifications impact solubility, metabolism, and bioavailability:

  • Electron-withdrawing groups (e.g., -Cl, -F) on the benzodioxan ring enhance metabolic stability but reduce aqueous solubility .
  • Methoxy substituents : Increase lipophilicity (logP >2), improving blood-brain barrier penetration but accelerating hepatic clearance .
  • Comparative data : Methyl derivatives show 2–3x higher plasma half-lives than halogenated analogs in rodent models .

What computational tools are recommended for predicting the synthetic feasibility of novel this compound analogs?

Use a combination of:

  • Retrosynthetic software (e.g., Synthia, ChemAxon): Identify viable routes using known piperazine synthons .
  • DFT calculations : Predict activation energies for key steps (e.g., cyclization or acylation) to prioritize synthetic routes .
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity early in design .

How can researchers address low yields in the final coupling step of this compound synthesis?

Common issues and solutions:

  • Coupling reagents : Replace EDCl/HOBt with T3P or PyBOP for higher efficiency in amide bond formation .
  • Steric hindrance : Use bulky bases (e.g., DIPEA) to deprotonate intermediates and improve reactivity .
  • Microwave-assisted synthesis : Reduce reaction times from hours to minutes while maintaining yields >80% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.